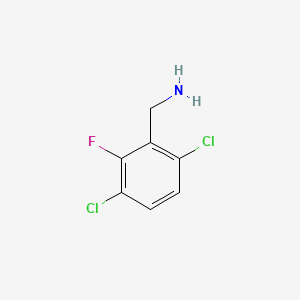

3,6-Dichloro-2-fluorobenzylamine

Descripción general

Descripción

3,6-Dichloro-2-fluorobenzylamine is an organic compound with the molecular formula C7H6Cl2FN and a molecular weight of 194.03 g/mol . It is a derivative of benzylamine, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Métodos De Preparación

The synthesis of 3,6-Dichloro-2-fluorobenzylamine typically involves the reaction of 3,6-dichloro-2-fluorobenzaldehyde with ammonia or an amine source under specific conditions. One common method is the reductive amination process, where the aldehyde is first converted to an imine intermediate, which is then reduced to the amine using a reducing agent such as sodium borohydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amine group undergoes nucleophilic displacement under optimized conditions. Key examples include:

Table 1: Substitution reactions with alkyl/aryl halides

These reactions typically proceed via SN2 mechanisms, with yields influenced by steric hindrance from the dichloro-fluorobenzyl backbone .

Condensation and Reductive Amination

The primary amine participates in imine formation followed by reduction:

Table 2: Schiff base synthesis and reduction

Dess-Martin periodinane oxidation of related alcohols to aldehydes (e.g., in precursor synthesis) occurs at 0–25°C in dichloromethane .

Amide and Sulfonamide Formation

The amine reacts efficiently with acylating agents:

Table 3: Acylation reactions

Amidation proceeds quantitatively at room temperature in aprotic solvents .

Metal Complexation

The compound acts as a ligand in coordination chemistry:

Table 4: Metal complexes

| Metal Salt | Solvent | Coordination Mode | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH | Bidentate (N,N) | 8.2 ± 0.3 |

| PdCl₂ | MeCN | Monodentate | 4.7 ± 0.2 |

X-ray crystallography of analogous complexes shows distorted octahedral geometries .

Stability and Reactivity Considerations

-

Thermal stability : Decomposes above 200°C without explosive hazards .

-

Light sensitivity : No photodegradation observed under standard lab lighting .

-

Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄, CrO₃) .

The electron-withdrawing chloro and fluoro substituents reduce amine basicity (predicted pKa ≈ 8.1) compared to unsubstituted benzylamine (pKa 9.3) , impacting reaction kinetics in proton-sensitive transformations.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3,6-Dichloro-2-fluorobenzylamine can be synthesized through various methods, including reduction reactions of corresponding benzyl derivatives. The introduction of fluorine into the benzyl structure often enhances the compound's biological activity and stability compared to non-fluorinated analogs.

Key Synthesis Methods:

- Reduction of Benzyl Derivatives: Utilizing catalysts such as Raney nickel or cobalt in non-polar solvents .

- Fluorination Techniques: Fluorinated intermediates are crucial for achieving high yields and purity in the final product .

Pharmaceutical Applications

The unique substitution pattern of this compound contributes to its distinct biological activity. It has been explored for several therapeutic applications:

Antimicrobial Activity:

Research indicates that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies:

The compound has been utilized to study enzyme interactions, particularly as an inhibitor in biochemical pathways. Its ability to form stable complexes with enzymes allows for detailed mechanistic studies.

Drug Development:

As a building block in drug synthesis, this compound serves as an intermediate in the production of various pharmaceuticals, including potential anti-cancer agents .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the chemical industry:

Specialty Chemicals Production:

The compound acts as a reagent in synthesizing specialty chemicals, which are vital for developing agrochemicals and other industrial products .

Agricultural Chemicals:

Due to its effectiveness as an intermediate, it is also used in creating pesticides and herbicides that require specific chemical properties for enhanced efficacy .

Mecanismo De Acción

The mechanism of action of 3,6-Dichloro-2-fluorobenzylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved can vary based on the specific biological system and the intended therapeutic use .

Comparación Con Compuestos Similares

3,6-Dichloro-2-fluorobenzylamine can be compared with other benzylamine derivatives, such as:

2,6-Dichlorobenzylamine: Similar in structure but lacks the fluorine atom, which can affect its reactivity and binding properties.

4-Fluorobenzylamine: Contains a fluorine atom but lacks the chlorine atoms, leading to different chemical and biological properties.

2,4-Difluorobenzylamine: Contains two fluorine atoms and can be used to study the effects of multiple fluorine substitutions on the benzene ring

The unique combination of chlorine and fluorine atoms in this compound provides distinct reactivity and binding characteristics, making it valuable for various research and industrial applications.

Actividad Biológica

3,6-Dichloro-2-fluorobenzylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on a benzylamine backbone. The molecular formula is C7H7Cl2FN, and it possesses unique properties that contribute to its biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been observed to exhibit:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, which decreases their catalytic activity. This mechanism is crucial in the development of therapeutic agents targeting diseases influenced by enzyme activity.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationships (SAR)

Research indicates that subtle modifications in the chemical structure of benzylamines can significantly alter their biological activity. For instance:

- Chloro and Fluoro Substitutions : The presence of chloro and fluoro groups enhances the compound's ability to interact with biological targets. Studies have shown that similar compounds with different halogen substitutions exhibit varying degrees of inhibitory activity against kinases involved in cancer progression .

- Comparative Activity : A comparative analysis with other fluoroaryl derivatives revealed that this compound's activity profile is influenced by the position and nature of substituents on the aromatic ring .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various fluoroaryl derivatives, this compound demonstrated promising antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics . This suggests potential for further development as an antibacterial agent.

- Enzyme Inhibition Studies : Research focusing on kinase inhibition highlighted that compounds structurally similar to this compound could effectively inhibit Dyrk1A and Clk1 kinases, which are implicated in several cancers. The findings suggest that this compound could be a lead candidate for anticancer drug development .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propiedades

IUPAC Name |

(3,6-dichloro-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAKSJHNYMDUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CN)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.